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Compound of Interest

Compound Name: Ethyl 4-methoxybenzoate

Cat. No.: B166137

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methoxybenzoate, also known as ethyl p-anisate, is an aromatic ester recognized for
its characteristic sweet, fruity, and anise-like aroma and flavor.[1] Its pleasant sensory profile
has led to its use as a flavoring agent in a variety of food, beverage, and fragrance products.[2]
This document provides detailed application notes and experimental protocols for the use of
Ethyl 4-methoxybenzoate as a flavoring agent, intended for researchers, scientists, and
professionals in drug development who may encounter this compound in their work, for
instance in the formulation of pediatric medicines or palatable oral dosage forms.

Chemical and Physical Properties
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Property Value Reference(s)
Synonyms Ethyl p-anisate, Benzoic acid, 3]
4-methoxy-, ethyl ester
CAS Number 94-30-4 [3]
FEMA Number 2420 [3]
Molecular Formula C10H1203 [3]
Molecular Weight 180.20 g/mol [3]
Appearance Colorless to pale yellow liquid [4]
Odor Sweet, fruity, anise-like [1]

Taste Profile

At 30 ppm: anise, sweet, fruity,

licorice, grape, and cherry-like

[1]

Melting Point 7-8 °C [3]
Boiling Point 263 °C [3]

- Insoluble in water; soluble in
Solubility

organic solvents and oils

Regulatory Status and Safety

Ethyl 4-methoxybenzoate is listed by the Flavor and Extract Manufacturers Association
(FEMA) as Generally Recognized as Safe (GRAS), with the designation FEMA number 2420.
[5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this
substance and concluded that there is "no safety concern at current levels of intake when used

as a flavouring agent."”

Applications in Food and Beverages

Ethyl 4-methoxybenzoate is utilized to impart or modify flavors in a range of products. Its

sensory characteristics make it suitable for confectionery, baked goods, and various types of

beverages.
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Recommended Usage Levels

While specific regulations and optimal concentrations can vary by product and region, the
following table provides a general guideline for the use of Ethyl 4-methoxybenzoate in
different food categories. These values are based on industry practices and publicly available

data.

Food Category Typical Use Level (ppm) Maximum Use Level (ppm)
Chewing Gum 10 240
Hard Candy 5-20 50
Baked Goods 10- 30 60
Non-alcoholic Beverages 2-10 25
Alcoholic Beverages 5-15 40
Dairy Products (e.g., yogurt,
| Yy (e.g., yog 3.12 30
ice cream)
Confectionery (e.g.,

y (e 8-25 70

chocolates, jellies)

Experimental Protocols
Protocol 1: Sensory Evaluation of Ethyl 4-
methoxybenzoate in a Beverage Matrix

This protocol outlines a method for the descriptive sensory analysis of a beverage containing
Ethyl 4-methoxybenzoate.

Objective: To characterize the flavor profile of a model beverage supplemented with Ethyl 4-
methoxybenzoate.

Materials:

» Ethyl 4-methoxybenzoate (food grade)
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Base beverage (e.g., sugar water, unflavored carbonated water)
Trained sensory panel (8-12 members)

Sensory evaluation booths with controlled lighting and temperature
Coded sample cups

Water and unsalted crackers for palate cleansing

Procedure:

Sample Preparation: Prepare a stock solution of Ethyl 4-methoxybenzoate in ethanol.
Spike the base beverage to achieve the desired concentration (e.g., 5, 10, and 15 ppm).
Prepare a control sample without the flavoring agent.

Panelist Training: Familiarize the panel with the key aroma and flavor attributes associated
with Ethyl 4-methoxybenzoate (e.g., anise, sweet, fruity, licorice). Provide reference
standards for each attribute.

Evaluation: Present the coded samples to the panelists in a randomized order. Instruct
panelists to evaluate the intensity of each attribute on a structured scale (e.g., a 15-point
scale from "not perceptible" to "very strong").

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to
determine significant differences in attribute intensities between samples.
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Caption: Workflow for the sensory evaluation of Ethyl 4-methoxybenzoate.

Protocol 2: Quantification of Ethyl 4-methoxybenzoate in
an Alcoholic Beverage by GC-MS

This protocol describes a method for the quantitative analysis of Ethyl 4-methoxybenzoate in
a wine matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of Ethyl 4-methoxybenzoate in a wine sample.
Materials:

e Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

e Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 ym)

e Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., PDMS/DVB)

e Wine sample

e Ethyl 4-methoxybenzoate standard

 Internal standard (e.g., Ethyl 4-methylbenzoate)
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e Sodium chloride
Procedure:

o Sample Preparation: Spike a known volume of wine with a known concentration of the
internal standard. Add sodium chloride to the sample to improve the extraction efficiency of
the SPME fiber.

o SPME Extraction: Expose the SPME fiber to the headspace of the wine sample for a defined
period at a controlled temperature to allow for the adsorption of volatile compounds.

e GC-MS Analysis:

o Injector: Desorb the analytes from the SPME fiber in the GC injector at a high temperature
(e.g., 250°C) in splitless mode.

o Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp
to a higher temperature (e.g., 280°C) to elute the analytes.

o Mass Spectrometer: Operate in Selected lon Monitoring (SIM) mode, monitoring
characteristic ions for Ethyl 4-methoxybenzoate (e.g., m/z 180, 151, 135) and the
internal standard.

e Quantification: Create a calibration curve using standards of known concentrations.
Calculate the concentration of Ethyl 4-methoxybenzoate in the sample by comparing its
peak area to that of the internal standard and referencing the calibration curve.
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Caption: Workflow for the quantification of Ethyl 4-methoxybenzoate by GC-MS.

Flavor Perception and Signaling Pathway

The perception of flavor is a complex process involving both taste and smell (olfaction).
Aromatic esters like Ethyl 4-methoxybenzoate are primarily detected by olfactory receptors

(ORs) located in the nasal cavity.

General Olfactory Signaling Pathway:

¢ Binding: Odorant molecules, such as Ethyl 4-methoxybenzoate, bind to specific Olfactory
Receptors (ORs), which are G-protein coupled receptors (GPCRSs), on the surface of
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olfactory sensory neurons.

o G-protein Activation: This binding event causes a conformational change in the OR, leading
to the activation of an associated G-protein (Gaoolf).

o Second Messenger Production: The activated Gaolf stimulates adenylyl cyclase, which in
turn catalyzes the conversion of ATP to cyclic AMP (cCAMP), a second messenger.

e lon Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels,
allowing an influx of cations (Na* and Ca2*) into the neuron.

» Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's
membrane. If the depolarization reaches a certain threshold, it triggers an action potential.

» Signal Transmission to the Brain: The action potential travels along the axon of the olfactory
sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to
the perception of a specific smell.

While the specific olfactory receptors that bind to Ethyl 4-methoxybenzoate have not been
definitively identified in publicly available literature, it is understood to follow this general
pathway.

cccccccc
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Caption: General olfactory signal transduction pathway.

Stability and Formulation Considerations

The stability of flavor compounds is crucial for maintaining the sensory quality of a product
throughout its shelf life. Aromatic esters like Ethyl 4-methoxybenzoate can be susceptible to
degradation under certain conditions.

e pH: Esters can undergo hydrolysis in both acidic and alkaline conditions, breaking down into
the parent carboxylic acid (4-methoxybenzoic acid) and alcohol (ethanol). This can lead to a
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loss of the desired flavor and the potential development of off-notes. Stability is generally
better in a neutral pH range.

o Temperature: High temperatures, such as those encountered during baking or
pasteurization, can accelerate hydrolysis and also lead to the loss of this volatile compound.

[6]

o Matrix Effects: The food matrix can significantly impact flavor stability and release. In
alcoholic beverages, the presence of ethanol can enhance the stability of esters compared to
agueous systems. In solid matrices like baked goods, interactions with other ingredients
such as fats and proteins can influence flavor retention.[6]

For applications requiring enhanced stability, encapsulation of the flavoring agent can be
considered to protect it from degradation and control its release.

Conclusion

Ethyl 4-methoxybenzoate is a valuable flavoring agent with a distinct and pleasant sensory
profile. Its application requires careful consideration of usage levels, the food matrix,
processing conditions, and desired sensory outcome. The provided protocols offer a starting
point for the sensory and analytical evaluation of this compound. Further research into the
specific olfactory receptors and the nuanced effects of the food matrix will continue to refine its
application in the food and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of Ethyl 4-methoxybenzoate as a Flavoring
Agent: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166137#application-of-ethyl-4-methoxybenzoate-as-
a-flavoring-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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